molecular formula C8H18N2O B12953177 2-Amino-1-(1-methylpiperidin-4-yl)ethanol

2-Amino-1-(1-methylpiperidin-4-yl)ethanol

Cat. No.: B12953177
M. Wt: 158.24 g/mol
InChI Key: XKWYQBAJTLHQGA-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methylpiperidin-4-yl)ethanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1-(1-methylpiperidin-4-yl)ethanol typically involves multiple steps. One common method includes the reaction of 2-methyl-2-propyl-4-(1-amino-2-methoxy-2-oxoethyl)-1-piperidine carboxylate with benzyl bromide under basic conditions to form an intermediate compound. This intermediate is then dissolved in an organic solvent and reduced to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methylpiperidin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-1-(1-methylpiperidin-4-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methylpiperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-1-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(11)6-9/h7-8,11H,2-6,9H2,1H3

InChI Key

XKWYQBAJTLHQGA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(CN)O

Origin of Product

United States

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